molecular formula C13H18N2O B3823715 4-methyl-N-phenylpiperidine-1-carboxamide CAS No. 57754-88-8

4-methyl-N-phenylpiperidine-1-carboxamide

Cat. No.: B3823715
CAS No.: 57754-88-8
M. Wt: 218.29 g/mol
InChI Key: GIAPKBPEDIJWCI-UHFFFAOYSA-N
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Description

4-methyl-N-phenylpiperidine-1-carboxamide is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties .

Preparation Methods

The synthesis of 4-methyl-N-phenylpiperidine-1-carboxamide typically involves the reaction of 4-methylpiperidine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .

Chemical Reactions Analysis

4-methyl-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical products, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating neurotransmitter activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of certain enzymes and receptors .

Comparison with Similar Compounds

4-methyl-N-phenylpiperidine-1-carboxamide can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

4-methyl-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-7-9-15(10-8-11)13(16)14-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAPKBPEDIJWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308445
Record name ST061258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57754-88-8
Record name NSC204136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST061258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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